![molecular formula C4H3N5 B1219648 Tetrazolo[1,5-a]pirimidina CAS No. 275-03-6](/img/structure/B1219648.png)
Tetrazolo[1,5-a]pirimidina
Descripción general
Descripción
Tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structure and potential biological activities. This compound consists of a fused tetrazole and pyrimidine ring system, which contributes to its diverse chemical reactivity and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tetrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of complex heterocyclic compounds. Its unique structure allows for the development of novel molecules with diverse chemical properties .
Biology: In biological research, tetrazolo[1,5-a]pyrimidine derivatives have shown promising results as antimicrobial, antifungal, and antimalarial agents. These compounds have been evaluated for their ability to inhibit the growth of various pathogens .
Medicine: In medicinal chemistry, tetrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anticancer activities. Studies have shown that these compounds can inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines .
Industry: Its unique electronic properties make it a valuable component in the design of advanced materials .
Mecanismo De Acción
Target of Action
Tetrazolo[1,5-a]pyrimidine primarily targets DNA, specifically calf thymus DNA (CT-DNA) . The compound binds to the DNA groove, which is further supported by molecular docking studies . This interaction with DNA is a key aspect of its biological activity.
Mode of Action
The interaction of Tetrazolo[1,5-a]pyrimidine with its target involves the formation of a complex with copper (II), leading to a series of N-benzoylated mononuclear copper (II) complexes . The binding studies of these complexes with CT-DNA revealed a groove mode of binding . This interaction leads to changes in the DNA structure, as demonstrated by gel electrophoresis experiments that showed the ability of the complexes to cleave plasmid DNA .
Biochemical Pathways
This is particularly relevant in the context of its cytotoxic activity against cancerous cell lines .
Result of Action
The primary result of Tetrazolo[1,5-a]pyrimidine’s action is its cytotoxic activity. It has been shown to exhibit cytotoxicity against various cancerous cell lines, including lung (A549), cervical (HeLa), and colon (HCT-15) cells . This suggests that the compound could potentially be used in the treatment of these types of cancer.
Action Environment
The action of Tetrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of certain ions in the environment . Additionally, the compound’s antimicrobial activity has been shown to be influenced by the specific microorganism it is acting upon
Análisis Bioquímico
Biochemical Properties
Tetrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to calf thymus DNA (CT-DNA), where it exhibits a groove mode of binding . This interaction is further supported by molecular docking studies, which demonstrate the compound’s ability to cleave plasmid DNA in the absence of activators . Additionally, tetrazolo[1,5-a]pyrimidine-based copper(II) complexes have shown cytotoxic activity against cancerous cell lines, including lung (A549), cervical (HeLa), and colon (HCT-15) cells . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
Tetrazolo[1,5-a]pyrimidine has been shown to exert significant effects on various types of cells and cellular processes. In cancerous cell lines, such as lung (A549), cervical (HeLa), and colon (HCT-15) cells, tetrazolo[1,5-a]pyrimidine-based copper(II) complexes induce cytotoxicity through apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of tetrazolo[1,5-a]pyrimidine to DNA can lead to the activation of apoptotic pathways, resulting in programmed cell death . Furthermore, the compound’s interaction with enzymes and proteins involved in cellular metabolism can disrupt normal cellular functions, leading to cytotoxic effects.
Molecular Mechanism
The molecular mechanism of action of tetrazolo[1,5-a]pyrimidine involves several key interactions at the molecular level. The compound binds to DNA through a groove mode of binding, which is supported by molecular docking studies . This binding interaction can lead to the cleavage of plasmid DNA, resulting in cytotoxic effects. Additionally, tetrazolo[1,5-a]pyrimidine-based copper(II) complexes have been shown to induce apoptosis in cancerous cell lines by activating apoptotic pathways . The compound’s ability to interact with enzymes and proteins involved in cellular metabolism further contributes to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrazolo[1,5-a]pyrimidine can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the stability of tetrazolo[1,5-a]pyrimidine-based copper(II) complexes can affect their cytotoxic activity against cancerous cell lines . Additionally, the degradation of the compound over time can lead to changes in its interactions with biomolecules, resulting in altered cellular effects.
Dosage Effects in Animal Models
The effects of tetrazolo[1,5-a]pyrimidine can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can induce significant cytotoxic effects . Additionally, high doses of tetrazolo[1,5-a]pyrimidine can lead to toxic or adverse effects, such as apoptosis and disruption of cellular metabolism . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Tetrazolo[1,5-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with enzymes involved in DNA binding and cleavage plays a crucial role in its cytotoxic effects . Additionally, tetrazolo[1,5-a]pyrimidine-based copper(II) complexes have been shown to interact with enzymes involved in cellular metabolism, further contributing to their cytotoxic activity . These interactions highlight the compound’s potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of tetrazolo[1,5-a]pyrimidine within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that the compound can be transported across cell membranes via specific transporters, such as the CTR1 protein, which facilitates copper import . Additionally, the distribution of tetrazolo[1,5-a]pyrimidine within cells can be influenced by its binding to DNA and other biomolecules, affecting its localization and accumulation .
Subcellular Localization
Tetrazolo[1,5-a]pyrimidine exhibits specific subcellular localization, which can influence its activity and function. The compound’s ability to bind to DNA and other biomolecules can direct it to specific compartments or organelles within the cell . Additionally, post-translational modifications and targeting signals can further influence the subcellular localization of tetrazolo[1,5-a]pyrimidine, affecting its cytotoxic activity and interactions with biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]pyrimidine can be synthesized through various methods, including one-pot multicomponent reactions. One common approach involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction is typically catalyzed by tetrabromobenzene-1,3-disulfonamide under mild and efficient conditions . Another method involves the use of hexamethylenetetramine-based ionic liquid/MIL-101(Cr) metal-organic framework as a recyclable catalyst for the one-pot three-component reaction of benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole .
Industrial Production Methods: Industrial production of tetrazolo[1,5-a]pyrimidine often employs scalable and environmentally friendly methods. The use of heterogeneous catalysts, such as ceria nano catalysts, allows for efficient and eco-friendly synthesis through multi-component condensation reactions . These methods are designed to maximize yield while minimizing the use of hazardous solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions: Tetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the hydrogenation of non-trifluoromethylated tetrazolo[1,5-a]pyrimidines leads to the formation of tetrahydropyrimidines . Additionally, trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines can react to form 2-amino-6-aryl-4-trifluoromethyl pyrimidines .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of tetrazolo[1,5-a]pyrimidine include aromatic aldehydes, 5-aminotetrazole, and β-ketoesters. Catalysts such as diisopropylammonium trifluoroacetate and tetrabromobenzene-1,3-disulfonamide are often employed to facilitate these reactions .
Major Products: The major products formed from the reactions of tetrazolo[1,5-a]pyrimidine include various substituted pyrimidines and tetrahydropyrimidines. These products are of interest due to their potential biological activities and applications in medicinal chemistry .
Comparación Con Compuestos Similares
- Pyrazolo[1,5-a]pyrimidine
- Tetrazolo[1,5-c]pyrimidine
- Azido-(1H-tetrazol-1-yl)pyrimidine
Tetrazolo[1,5-a]pyrimidine stands out among these compounds due to its unique structural features and wide range of applications in scientific research and industry.
Propiedades
IUPAC Name |
tetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5/c1-2-5-4-6-7-8-9(4)3-1/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGQAVFYXBCIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325178 | |
| Record name | Tetrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275-03-6 | |
| Record name | Tetrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=275-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrazolo[1,5-a]pyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAZOLO(1,5-A)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E8GPT6S7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Several studies demonstrate the biological activity of tetrazolo[1,5-a]pyrimidines. For example, certain derivatives exhibit potent antitumor activity by inhibiting the growth of human cancer cell lines, including colon (HCT116) [, , ], liver (HepG2) [, , ], lung (A549) [, ], and cervical (HeLa) [] cancer cells. Research suggests that some metal complexes of tetrazolo[1,5-a]pyrimidines exhibit groove binding to DNA, induce apoptosis, and inhibit topoisomerase I and cyclin-dependent kinase receptors []. These findings highlight the potential of this class of compounds for cancer therapy by interfering with critical cellular processes.
A: Yes, research shows that certain tetrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activity against various microorganisms []. Additionally, some derivatives demonstrate promising activity as α-glucosidase inhibitors [], suggesting potential applications in managing diabetes.
ANone: The molecular formula of the unsubstituted parent compound is C4H3N5.
ANone: The molecular weight is 121.10 g/mol for the unsubstituted parent compound.
A: These compounds can be characterized using various spectroscopic methods: - NMR Spectroscopy: 1H NMR, 13C NMR, and 15N NMR are useful for determining the structure and studying the azide-tetrazole equilibrium in solution [, , ]. - IR Spectroscopy: IR spectroscopy can help identify functional groups like azide (N3) and tetrazole rings [, , ]. - Mass Spectrometry: This technique is valuable for determining the molecular weight and fragmentation patterns of the compounds [].
A: The stability of tetrazolo[1,5-a]pyrimidines can vary depending on the substituents and conditions. Some derivatives exhibit a solvent-dependent tetrazolo-azido valence isomerization []. Generally, the tetrazole form is favored in DMSO, while the azide form is predominant in TFA [].
A: While tetrazolo[1,5-a]pyrimidines themselves may not be widely used as catalysts, they play crucial roles in developing novel catalytic systems. For example, metal-organic frameworks (MOFs) functionalized with tetrazolo[1,5-a]pyrimidines have been explored as catalysts for organic transformations [].
A: DFT calculations are valuable for predicting the reactivity and stability of different isomers and exploring the azide-tetrazole equilibrium [, , ]. Additionally, molecular docking studies have been utilized to understand the binding interactions of tetrazolo[1,5-a]pyrimidine derivatives with biological targets, such as DNA [].
A: Research shows that introducing specific substituents can significantly influence the biological activity of tetrazolo[1,5-a]pyrimidines. For example, incorporating trifluoromethyl groups enhances the antimicrobial activity of certain derivatives [, ]. Additionally, the nature and position of substituents on the pyrimidine ring can significantly impact the cytotoxic activity of these compounds [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



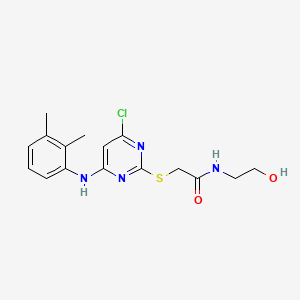
![Methyl 13-(11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1219569.png)

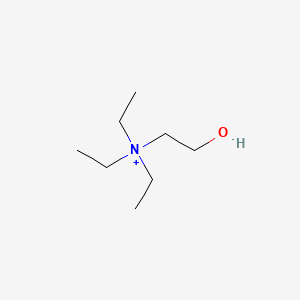
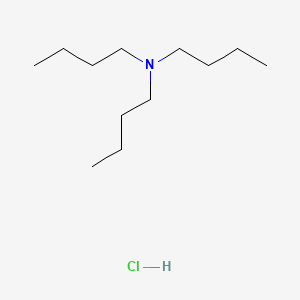
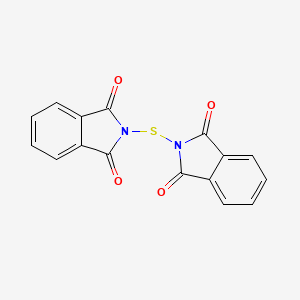
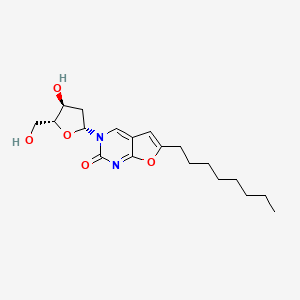
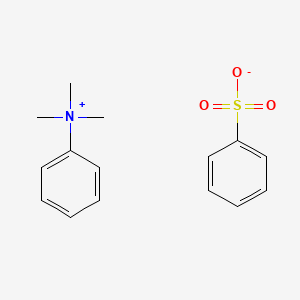
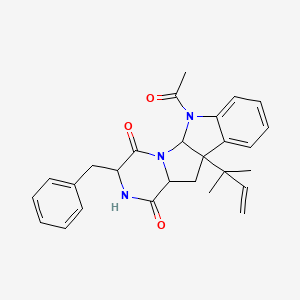

![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-1-isoquinolinecarboxamide](/img/structure/B1219584.png)
![N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1219586.png)

